
N-Methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carbothioamide is a chemical compound with the molecular formula C₁₀H₁₄N₂S This compound belongs to the class of naphthyridines, which are heterocyclic aromatic compounds containing a naphthyridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carbothioamide typically involves the reaction of 3,4-dihydro-1,8-naphthyridine with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-1,8-naphthyridine: The parent compound without the N-methyl and thiocarbonyl groups.
N-Methyl-1,8-naphthyridine: Lacks the dihydro and thiocarbonyl groups.
1,8-Naphthyridine-1(2H)-carbothioamide: Lacks the N-methyl group.
Uniqueness
N-Methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the N-methyl and thiocarbonyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
60782-40-3 |
|---|---|
Formule moléculaire |
C10H13N3S |
Poids moléculaire |
207.30 g/mol |
Nom IUPAC |
N-methyl-3,4-dihydro-2H-1,8-naphthyridine-1-carbothioamide |
InChI |
InChI=1S/C10H13N3S/c1-11-10(14)13-7-3-5-8-4-2-6-12-9(8)13/h2,4,6H,3,5,7H2,1H3,(H,11,14) |
Clé InChI |
CTWPCARGUZNRDC-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)N1CCCC2=C1N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


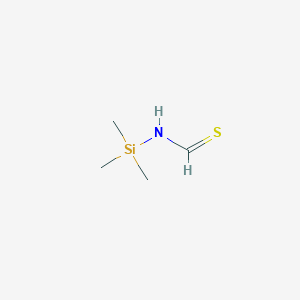
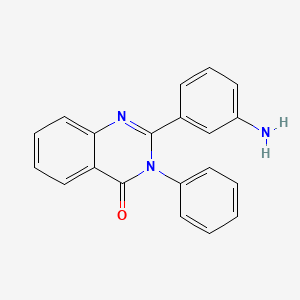
![Pyridine, 2-[[(3,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14615452.png)
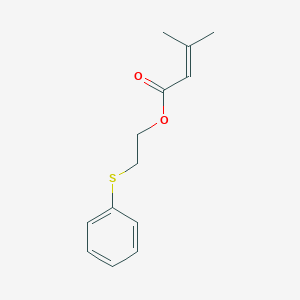
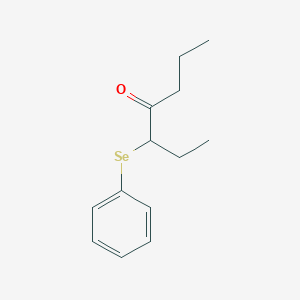

![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)
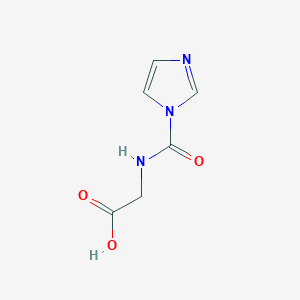
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
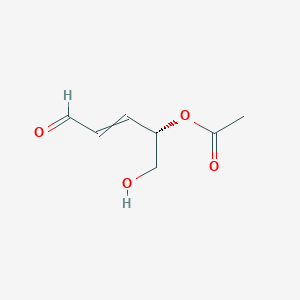
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)

![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)
![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
